N-[2-(4-chloro-2-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Overview
Description
N-[2-(4-chloro-2-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid is a compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture due to their ability to selectively kill broad-leaf weeds while leaving monocotyledonous crops such as wheat and maize relatively unaffected
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-2-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves several steps. One common method starts with the sulfonation of chiral L-ethyl lactate using p-toluenesulfonyl chloride. This is followed by an etherification reaction with 4-chloro-o-cresol, and finally, an ester exchange with n-octanol to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for agricultural use.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-2-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure and enhance its herbicidal properties.
Reduction: Reduction reactions can be employed to alter the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield more potent herbicidal derivatives, while substitution reactions can produce a variety of modified compounds with different properties .
Scientific Research Applications
N-[2-(4-chloro-2-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of phenoxy herbicides.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-2-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves the inhibition of plant acetyl-CoA carboxylase (ACCase). This enzyme is crucial for fatty acid synthesis in plants, and its inhibition leads to uncontrolled growth and eventual death of the plant . The compound’s selectivity for broad-leaf weeds arises from its ability to target the isoform of ACCase present only in these species .
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-2-methylphenoxy)acetic acid (MCPA)
- 2,4-dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop
- Dichlorprop
- Fenoprop
Uniqueness
N-[2-(4-chloro-2-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its specific structural features, which confer distinct herbicidal properties. Its ability to selectively inhibit ACCase in broad-leaf weeds makes it a valuable tool in agricultural weed management .
Properties
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO.C2H2O4/c1-4-8-17(9-5-2)10-11-18-15-7-6-14(16)12-13(15)3;3-1(4)2(5)6/h4-7,12H,1-2,8-11H2,3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCPFUCLCDMVHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN(CC=C)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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